5-Phenyl-1,2,4-triazin-3-amine
Overview
Description
5-Phenyl-1,2,4-triazin-3-amine is a chemical compound with the molecular weight of 172.19 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been a subject of interest in recent years . Various synthetic routes have been developed, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
. Chemical Reactions Analysis
Triazines and tetrazines, including this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis
This compound is a powder at room temperature with a melting point of 232-235°C .Scientific Research Applications
Amination Processes
Research on the amination of 1,2,4-triazines, including compounds like 5-Phenyl-1,2,4-triazin-3-amine, reveals insights into their formation and potential applications. Amination by potassium amide in liquid ammonia and phenyl phosphorodiamidate (PPDA) is critical in forming these compounds, with substitution processes influenced by the character of the leaving group (Rykowski & Plas, 1982).
Synthesis Methods
New methods for synthesizing derivatives of 1,2,4-triazines, like 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, have been developed. These methods involve chemo- and regioselective reactions and can be influenced by the solvent nature (Dolzhenko et al., 2008).
Molecular Structure
Studies on compounds like 3-Phenyl-1H-1,2,4-triazol-5-amine, closely related to this compound, show different tautomeric forms and extensive π-electron delocalization, influencing their chemical behavior and potential applications in various fields (Dolzhenko et al., 2008).
Biological Activity
Several studies have explored the biological activity of 1,2,4-triazine derivatives. New fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, designed as potential anticancer agents, demonstrate the versatility and potential medical applications of these compounds (Dolzhenko et al., 2015). Additionally, some new 1,2,4-triazole derivatives have shown antimicrobial activities, suggesting the applicability of these compounds in medical research and drug development (Bektaş et al., 2007).
Safety and Hazards
Future Directions
Triazine derivatives, including 5-Phenyl-1,2,4-triazin-3-amine, continue to be a subject of interest in chemical research due to their wide range of biological activities . Future research may focus on further exploring their potential applications in medicine and other fields .
Relevant Papers Several papers have been published on the synthesis, properties, and applications of 1,2,4-triazine derivatives . These papers provide valuable insights into the chemical properties and potential applications of compounds like this compound.
Mechanism of Action
- The compound’s effects likely involve multiple pathways. For instance:
Biochemical Pathways
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,2,4-triazin-3-amine is known to interact with various biomolecules. For instance, it has been identified as an antagonist of the adenosine A2A receptor . This interaction involves the molecule binding deeply inside the orthosteric binding cavity of the receptor .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with specific biomolecules. For example, its antagonistic action on the adenosine A2A receptor can influence cell signaling pathways . Additionally, triazine derivatives, to which this compound belongs, have shown remarkable activity against a wide range of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the adenosine A2A receptor. The compound binds deeply inside the orthosteric binding cavity of the receptor, exerting its effects at the molecular level .
Metabolic Pathways
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Subcellular Localization
Its interaction with the adenosine A2A receptor suggests that it may be localized in regions where this receptor is present .
Properties
IUPAC Name |
5-phenyl-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBFQUBVHTXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916194 | |
Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-60-9 | |
Record name | 5-Phenyl-1,2,4-triazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | as-Triazine, 3-amino-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 942-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2,4-triazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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